(4-(Phenylcarbamoyl)phenyl)boronic acid
Overview
Description
(4-(Phenylcarbamoyl)phenyl)boronic acid is an organic compound with the molecular formula C13H12BNO3. It is a boronic acid derivative characterized by the presence of a phenylcarbamoyl group attached to a phenyl ring, which is further bonded to a boronic acid moiety.
Mechanism of Action
Mode of Action
Boronic acids are known to form reversible covalent complexes with proteins, enzymes, and other biological molecules, which can influence their function . The phenylcarbamoyl group may also interact with biological targets through non-covalent interactions such as hydrogen bonding and pi-stacking .
Biochemical Pathways
Boronic acids are often used in the synthesis of pharmaceuticals and as probes in chemical biology, suggesting that they may interact with a wide range of biochemical pathways .
Pharmacokinetics
Boronic acids are generally well-absorbed and can distribute throughout the body due to their ability to form reversible covalent complexes with biological molecules .
Result of Action
The compound’s effects will depend on its specific targets and the nature of its interactions with these targets .
Action Environment
Environmental factors such as pH and the presence of diols can influence the action, efficacy, and stability of boronic acids. For example, boronic acids can form boronate esters in the presence of diols, which can influence their reactivity and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-(Phenylcarbamoyl)phenyl)boronic acid typically involves the reaction of 4-aminophenylboronic acid with phenyl isocyanate. The reaction proceeds under mild conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature, and the product is isolated through standard purification techniques such as recrystallization or column chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, solvent usage, and purification processes to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: (4-(Phenylcarbamoyl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol derivative.
Reduction: The carbonyl group in the phenylcarbamoyl moiety can be reduced to form the corresponding amine.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts and bases such as potassium carbonate in the presence of aryl or vinyl halides.
Major Products:
Oxidation: Phenol derivatives.
Reduction: Amines.
Substitution: Biaryl compounds.
Scientific Research Applications
(4-(Phenylcarbamoyl)phenyl)boronic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
Biology: Investigated for its potential as a protease inhibitor due to the boronic acid group’s ability to form reversible covalent bonds with serine and threonine residues in enzyme active sites.
Medicine: Explored for its potential in drug development, particularly in the design of enzyme inhibitors and anticancer agents.
Comparison with Similar Compounds
Phenylboronic acid: A simpler boronic acid derivative with a phenyl group attached to the boronic acid moiety.
4-Carboxyphenylboronic acid: Contains a carboxyl group instead of a phenylcarbamoyl group, used in similar applications but with different reactivity and binding properties.
4-Aminophenylboronic acid: Contains an amino group, used in the synthesis of various boronic acid derivatives and as a ligand in coordination chemistry.
Uniqueness: (4-(Phenylcarbamoyl)phenyl)boronic acid is unique due to the presence of the phenylcarbamoyl group, which imparts distinct chemical and biological properties. This functional group enhances the compound’s ability to interact with biological targets, making it a valuable tool in medicinal chemistry and drug development .
Properties
IUPAC Name |
[4-(phenylcarbamoyl)phenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BNO3/c16-13(15-12-4-2-1-3-5-12)10-6-8-11(9-7-10)14(17)18/h1-9,17-18H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAUSGSRIYCUJDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60455113 | |
Record name | [4-(Phenylcarbamoyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60455113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
330793-45-8 | |
Record name | [4-(Phenylcarbamoyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60455113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Phenylaminocarbonyl)benzeneboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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